ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate is a chemical compound with the CAS Number: 1356641-11-6 . It has a molecular weight of 194.19 and its IUPAC name is ethyl (4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4,10-11H,2,5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound, has been used in the synthesis of new derivatives with notable antimicrobial activity. These derivatives have shown effectiveness against common pathogenic bacteria including both Gram-positive and Gram-negative bacteria (Asif et al., 2021).
Synthesis of Novel Compounds
The compound has been employed in the synthesis of novel thiazoles and pyrazolo[1,5-a]pyrimidines. These synthesized compounds have potential applications in various fields due to their unique structural features (Abdelhamid & Afifi, 2010).
Formation of Various Derivatives
Ethyl 2-(1H-pyrazol-1-yl)acetate has been used to create a range of derivatives through reactions with various reagents, leading to the formation of molecules like thiophene, pyrazole, and coumarin derivatives. These compounds have shown promising antitumor activities in certain cases (Mohareb & Gamaan, 2018).
Development of Antifungal and Antibacterial Agents
The compound has been instrumental in developing new tetrazole derivatives with significant antibacterial and antifungal activities, highlighting its role in addressing microbial resistance issues (Mulwad et al., 2008).
Synthesis of Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives
Research has shown that the compound can be used to synthesize novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, which have potential applications in medicinal chemistry and drug development (Rashad et al., 2014).
Synthesis of Pyridones and Pyrazolo[2,3-a]pyrimidines
The compound plays a role in the synthesis of pyridones and pyrazolo[2,3-a]pyrimidines, showcasing its versatility in the creation of diverse chemical structures with potential pharmacological applications (Farag et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(5-amino-4-cyanopyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4H,2,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSNKNRHCAMPTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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